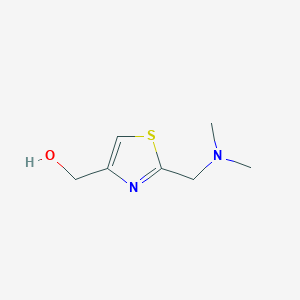

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Chalcones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-9(2)3-7-8-6(4-10)5-11-7/h5,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEFSXASVIQOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365356 | |

| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78441-69-7 | |

| Record name | 2-((Dimethylamino)methyl)-4-thiazolemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078441697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-((dimethylamino)methyl)thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-((DIMETHYLAMINO)METHYL)-4-THIAZOLEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K6QKG6ALN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (2-((Dimethylamino)methyl)thiazol-4-yl)methanol (CAS 78441-69-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, with CAS number 78441-69-7, is a thiazole derivative primarily recognized as a process-related impurity and potential degradation product of the histamine H2-receptor antagonist, Nizatidine.[1][2] In the European Pharmacopoeia (EP), it is designated as Nizatidine EP Impurity J.[1][3] Given the stringent regulatory requirements for impurity profiling in pharmaceutical products, understanding the chemical properties, synthesis, and potential biological relevance of this compound is crucial for drug development and quality control.

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of biologically active compounds with activities ranging from antimicrobial to anticancer.[4][5] This guide provides a comprehensive overview of the available technical information for this compound, focusing on its chemical identity, synthesis, analytical characterization, and its role as both a pharmaceutical impurity and a potential building block for novel chemical entities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 78441-69-7 | [6] |

| IUPAC Name | This compound | [3] |

| Synonyms | Nizatidine EP Impurity J, 2-[(Dimethylamino)methyl]-4-thiazolemethanol | [2][3] |

| Molecular Formula | C₇H₁₂N₂OS | [7] |

| Molecular Weight | 172.25 g/mol | [7] |

| Appearance | Not explicitly stated, likely a solid or viscous liquid | [8] |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Role as a Pharmaceutical Impurity

This compound is primarily formed during the synthesis of Nizatidine or as a degradation product.[9] The synthesis of Nizatidine involves the coupling of a thiazole-containing fragment with a side chain. This impurity can arise from variations in reaction conditions or the presence of starting material impurities.

Below is a generalized experimental protocol for the synthesis and isolation of Nizatidine impurities, which would include this compound.

Experimental Protocol: Synthesis and Isolation of Nizatidine Impurities

Objective: To synthesize and isolate impurities of Nizatidine for characterization.

Materials:

-

Nizatidine

-

Cinnamaldehyde

-

Methanol

-

Chloroform

-

Toluene

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Methanol/Chloroform mixture)

Procedure:

-

A mixture of Nizatidine and a reactive species (e.g., cinnamaldehyde for the synthesis of a specific adduct impurity, or subjecting Nizatidine to stress conditions like acid/base hydrolysis, oxidation, or heat) is prepared.[9]

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 60°C) and monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the formation of impurities.[9]

-

Upon completion or sufficient formation of impurities, the reaction mixture is worked up. This may involve solvent evaporation under reduced pressure.[9]

-

The residue is then subjected to purification, typically by column chromatography on silica gel.[9]

-

A suitable solvent system (e.g., a gradient of methanol in chloroform) is used to elute the different components.[9]

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing the desired impurity, such as this compound.

-

Fractions containing the pure impurity are combined, and the solvent is evaporated to yield the isolated compound.

Note: This is a generalized protocol. The specific conditions for generating and isolating this compound would depend on the specific synthetic route of Nizatidine and the degradation pathways.

The following diagram illustrates a conceptual workflow for the synthesis and impurity profiling of Nizatidine.

Caption: Conceptual workflow for Nizatidine synthesis and the emergence of impurities.

Analytical Characterization

The identification and quantification of this compound as an impurity in Nizatidine drug substance and product are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.[10]

Workflow for Impurity Identification and Characterization

A typical workflow for the identification and characterization of pharmaceutical impurities is outlined below.

Caption: General workflow for the identification and characterization of a pharmaceutical impurity.

Biological and Toxicological Information

Currently, there is a lack of publicly available, specific toxicological or pharmacological data for this compound. As a qualified impurity in a pharmaceutical product, its levels are controlled to be below the threshold that would necessitate a full toxicological evaluation according to ICH guidelines.

The parent drug, Nizatidine, is a histamine H2-receptor antagonist that inhibits gastric acid secretion.[] It is metabolized by the liver and primarily excreted by the kidneys.[12] While rare, Nizatidine has been linked to instances of clinically apparent acute liver injury.[12]

The thiazole moiety itself is present in numerous bioactive compounds, and its derivatives have shown a wide range of pharmacological activities.[4][5] However, the biological activity of a molecule is highly dependent on its overall structure and functional groups. Therefore, the activity of other thiazole-containing compounds cannot be directly extrapolated to this compound.

Role as a Synthetic Building Block

Safety and Handling

Based on available safety data sheets, this compound is classified as a warning-level hazard.[6]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).[6]

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P273 (Avoid release to the environment), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Handling: Should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

-

Storage: Store in a tightly sealed container in a dry, cool place (2-8°C).[6]

Conclusion

This compound (CAS 78441-69-7) is a key reference compound for the quality control of the pharmaceutical drug Nizatidine, where it is known as Impurity J. While its chemical properties and role as a synthetic intermediate and pharmaceutical impurity are established, there is a notable absence of specific biological and toxicological data in the public domain. For researchers and drug development professionals, this compound serves as an important analytical standard. Further investigation into its biological activity could provide valuable insights, especially considering the broad therapeutic potential of the thiazole scaffold. Its utility as a synthetic building block also presents opportunities for the development of novel molecules.

References

- 1. 78441-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]

- 3. veeprho.com [veeprho.com]

- 4. op.niscair.res.in [op.niscair.res.in]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. 78441-69-7|this compound|BLD Pharm [bldpharm.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. cbijournal.com [cbijournal.com]

- 10. benchchem.com [benchchem.com]

- 12. Nizatidine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]

physical and chemical properties of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a heterocyclic compound featuring a thiazole ring, is a molecule of interest primarily due to its role as a known impurity and synthetic intermediate of Nizatidine.[1][2] Nizatidine is a potent and selective histamine H2 receptor antagonist used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[3] Understanding the physical and chemical properties, as well as the potential biological implications of its impurities, is crucial for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the available data on this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. The data is compiled from various chemical suppliers and databases. It should be noted that some of the data, such as the pKa, are predicted values and have not been experimentally verified in the available literature.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | [4] |

| Synonyms | 2-[(Dimethylamino)methyl]-4-thiazolemethanol, Nizatidine EP Impurity J | [2][5] |

| CAS Number | 78441-69-7 | [1] |

| Molecular Formula | C7H12N2OS | [5] |

| Molecular Weight | 172.25 g/mol | [5] |

| Appearance | Light yellow to light brown viscous liquid | [1] |

| Boiling Point | 273.1±25.0 °C (Predicted) | [1] |

| pKa | 13.22±0.10 (Predicted) | [1] |

| Storage | 2-8°C, Refrigerator | [1] |

Table 2: Spectral Data Summary

While complete, assigned spectra are not publicly available, a summary of expected spectral characteristics is provided by suppliers.

| Spectral Data | Characteristic Features | Source(s) |

| ¹H NMR | Signals corresponding to dimethylamino, methyl, and thiazole ring protons. | [5] |

| Mass Spectrometry | Consistent with the molecular weight of 172.25 g/mol . | [5] |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl and amine functional groups. | [5] |

| HPLC Purity | Typically >95% | [1] |

Synthesis and Purification

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general synthetic route can be inferred from patent literature concerning Nizatidine and its intermediates.[6] The synthesis generally involves the formation of the thiazole ring followed by the introduction of the dimethylaminomethyl and methanol moieties.

Experimental Workflow: General Synthetic Approach

Caption: A generalized workflow for the synthesis of this compound.

Purification

Purification of the final compound is typically achieved through standard laboratory techniques such as column chromatography.[7] High-performance liquid chromatography (HPLC) is a common method for assessing the purity of the final product.[8]

Biological Context and Signaling Pathways

As an impurity of Nizatidine, the biological activity of this compound is not independently characterized in the available literature. The primary pharmacological context is its relationship to Nizatidine, a histamine H2 receptor antagonist.

Signaling Pathway of Nizatidine

The mechanism of action of Nizatidine involves the competitive inhibition of histamine H2 receptors on the basolateral membrane of gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. The signaling pathway is illustrated below.

Caption: The signaling pathway of Nizatidine, the parent compound of this compound.

It is important to emphasize that while this pathway describes the action of Nizatidine, the specific biological activity, if any, of this compound has not been reported. Impurities in pharmaceutical products can have their own pharmacological or toxicological profiles, which may differ from the active pharmaceutical ingredient.

Safety Information

Safety data for this compound is limited. The following hazard information is available from chemical suppliers.

Table 3: Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| H411 | Toxic to aquatic life with long lasting effects |

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

References

- 1. 78441-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. EP0230127A1 - Synthesis of nizatidine - Google Patents [patents.google.com]

- 7. cbijournal.com [cbijournal.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure Analysis of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a known impurity and potential degradation product of the H2-receptor antagonist, Nizatidine. This document collates available chemical, physical, and spectroscopic data to serve as a key resource for researchers in medicinal chemistry, quality control, and drug development. Detailed experimental protocols for the analysis of Nizatidine impurities, including the title compound, are also presented.

Introduction

This compound, also known as Nizatidine EP Impurity J, is a significant compound in the context of pharmaceutical analysis and quality control of Nizatidine.[1][2] Its molecular structure, featuring a substituted thiazole ring, makes it a subject of interest for understanding the degradation pathways of Nizatidine and as a scaffold in medicinal chemistry.[3] This guide aims to provide a detailed overview of its structural and chemical properties based on available data.

Molecular Structure and Properties

The molecule consists of a central thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms.[3] This core is substituted at the 2-position with a dimethylaminomethyl group and at the 4-position with a methanol group.[3]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and analytical method development.

| Property | Value | Reference(s) |

| Molecular Formula | C7H12N2OS | [3] |

| Molecular Weight | 172.25 g/mol | [3] |

| CAS Number | 78441-69-7 | [3] |

| Appearance | Viscous liquid | [3] |

| Boiling Point | 273.1 ± 25.0 °C at 760 mmHg | [3] |

| Storage Temperature | 2-8 °C | [4] |

| SMILES | CN(C)CC1=NC(=CS1)CO | [3] |

| InChIKey | BIEFSXASVIQOOS-UHFFFAOYSA-N |

Spectroscopic Data

While complete, high-resolution spectra are not widely published, characteristic spectral data have been reported and are summarized below. This information is vital for the identification and characterization of the compound.

| Spectroscopic Technique | Characteristic Data | Reference(s) |

| ¹H NMR | Singlet near δ 2.2 ppm (dimethylamino methyl protons)Methylene resonances between δ 3.6-4.0 ppm (-CH₂N- and -CH₂OH groups)Aromatic protons (thiazole ring) between δ 7.0-7.5 ppm | [3] |

| Infrared (IR) Spectroscopy | Characteristic O-H stretching frequencies at approximately 3200-3400 cm⁻¹ | [3] |

| UV Spectroscopy | Absorption maxima between 250-280 nm (thiazole ring system) | [3] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | [5] |

Synthesis and Experimental Protocols

General Synthesis Outline

The synthesis of this compound can be approached by first forming the thiazole ring, followed by the introduction of the dimethylaminomethyl and methanol functional groups.[3]

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Analysis of Nizatidine Impurities via Forced Degradation

This protocol describes a general procedure for the forced degradation of Nizatidine to produce and analyze its impurities, including this compound. This method is adapted from established protocols for Nizatidine stability studies.[1][6]

Objective: To generate and chromatographically separate Nizatidine degradation products for identification and quantification.

Materials:

-

Nizatidine reference standard

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

6% Hydrogen Peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid

-

Water (HPLC grade)

-

HPLC system with a Diode Array Detector (DAD)

-

C8 or C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Nizatidine in methanol.

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix 1 mL of Nizatidine stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.

-

Base Hydrolysis: Mix 1 mL of Nizatidine stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.

-

Oxidative Degradation: Mix 1 mL of Nizatidine stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

-

-

Sample Preparation for HPLC: Dilute the degraded solutions to a suitable concentration (e.g., 20 µg/mL) with the mobile phase.

-

HPLC Conditions:

-

Mobile Phase: A typical mobile phase is a mixture of 0.05 M phosphoric acid and acetonitrile (e.g., 50:50 v/v).[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

-

Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 320 nm for Nizatidine).[7]

-

-

Analysis: Chromatograms of the stressed samples are compared to that of an unstressed Nizatidine standard. Peaks corresponding to degradation products are identified and can be collected for further characterization by mass spectrometry and NMR.

Caption: A flowchart illustrating the process of forced degradation and analysis.

Biological Activity

As an impurity of Nizatidine, this compound is not expected to have significant therapeutic activity on its own. The biological activity of interest is primarily that of the parent drug, Nizatidine, which acts as a histamine H2-receptor antagonist to reduce stomach acid production.[5] There is no specific literature available detailing the biological activities or signaling pathway interactions of this particular impurity.

Conclusion

This compound is a key compound in the analytical chemistry of Nizatidine. This guide has summarized its known chemical, physical, and spectroscopic properties, providing a valuable resource for its identification and characterization. The outlined experimental protocols for impurity analysis offer a practical framework for researchers in pharmaceutical quality control. Further research is warranted to fully elucidate the complete spectroscopic profile and to investigate any potential biological activity of this molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Nizatidine Nitroso Impurity 2 | SynZeal [synzeal.com]

- 3. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]

- 4. 78441-69-7|this compound|BLD Pharm [bldpharm.com]

- 5. cbijournal.com [cbijournal.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol: A Versatile Thiazole Scaffold for Drug Discovery

IUPAC Name: {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol

CAS Number: 78441-69-7

Molecular Formula: C₇H₁₂N₂OS

Molecular Weight: 172.25 g/mol

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, featured in a multitude of clinically approved drugs and investigational agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of compounds targeting a wide range of biological targets. This technical guide focuses on {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol, a disubstituted thiazole derivative that serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of a dimethylaminomethyl group at the 2-position and a methanol group at the 4-position provides key functionalities for further chemical modification and for interaction with biological macromolecules.

While specific biological data for {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol is not extensively available in the public domain, the broader class of 2-(aminomethyl)thiazole derivatives has shown significant promise, particularly as inhibitors of various protein kinases.[1][2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. This guide will, therefore, explore the potential of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol as a scaffold for kinase inhibitors, drawing upon data from structurally related compounds to illustrate its potential utility.

Physicochemical Properties and Synthesis

The structural features of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol, including a basic dimethylamino group and a polar hydroxyl group, influence its physicochemical properties such as solubility and potential for hydrogen bonding. These characteristics are critical for its handling, formulation, and pharmacokinetic profile in potential drug candidates.

Synthesis

A plausible synthetic route to {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol is based on the well-established Hantzsch thiazole synthesis.[4][5][6][7][8] This method involves the condensation of an α-haloketone with a thioamide. For the target compound, a multi-step synthesis can be envisioned, starting from readily available precursors.

Step 1: Synthesis of 1,3-dichloroacetone (Caution: 1,3-dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.) A detailed, safe, and modern protocol for the synthesis of 1,3-dichloroacetone would be sourced from established organic synthesis literature.

Step 2: Synthesis of 2-(Dimethylamino)thioacetamide This intermediate can be prepared from the reaction of dimethylamine with a suitable thiocetylating agent.

Step 3: Hantzsch Thiazole Synthesis to form 2-[(dimethylamino)methyl]-1,3-thiazole-4-carbaldehyde To a solution of 2-(dimethylamino)thioacetamide in a suitable solvent such as ethanol, an equimolar amount of 1,3-dichloroacetone is added. The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 4: Reduction to {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol The resulting aldehyde from Step 3 is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product.

Potential Biological Activity: Kinase Inhibition

Thiazole-containing compounds have been extensively investigated as inhibitors of various protein kinases.[2][3] These enzymes play a central role in signal transduction pathways that control cell growth, proliferation, differentiation, and survival. The aberrant activity of kinases is a key driver in many cancers and other diseases. The general structure of 2-(aminomethyl)thiazoles allows them to fit into the ATP-binding pocket of many kinases, forming key hydrogen bonds and hydrophobic interactions.

Quantitative Data for Structurally Related Thiazole Kinase Inhibitors

Due to the lack of specific quantitative data for {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol, the following table summarizes the inhibitory activities (IC₅₀ values) of various structurally related thiazole derivatives against different protein kinases to illustrate the potential of this chemical class.

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Cell Line/Assay Conditions |

| 2-Aminothiazole Derivatives | CDK2/cyclin A | 1 - 10 | In vitro kinase assay |

| 2-Aminothiazole Derivatives | CDK4/cyclin D1 | 9 | Cell-free assay |

| 2-Aminothiazole Derivatives | CDK6/cyclin D3 | 16 | Cell-free assay |

| Bi-thiazole-2,2'-diamines | JNK1 | 10,000 | In vitro kinase assay |

| Bi-thiazole-2,2'-diamines | p38γ MAPK | 10,000 | In vitro kinase assay |

| Thiazole Carboxamides | c-Met | 830 | A549 cell line |

| Thiazole Carboxamides | c-Met | 680 | HT-29 cell line |

This data is representative of the activity of the broader class of thiazole derivatives and not of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol itself.

Key Signaling Pathways

Given the potential of thiazole derivatives to act as kinase inhibitors, two of the most relevant signaling pathways often targeted in cancer and other diseases are the PI3K/Akt/mTOR and MAPK pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a crucial regulator of cell growth, proliferation, and survival.[9][10][11] Its aberrant activation is a common event in many human cancers.

Caption: The PI3K/Akt/mTOR signaling cascade.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis.[12][13][14][15]

Caption: The MAPK/ERK signaling pathway.

Experimental Protocols: In Vitro Kinase Assay

To evaluate the inhibitory potential of {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol or its derivatives against a specific kinase, a robust in vitro kinase assay is essential. The following is a general protocol for a fluorescence-based assay.[16][17][18][19][20]

General Workflow for In Vitro Kinase Assay

Caption: General workflow for an in vitro kinase assay.

Detailed Methodology

Materials:

-

Purified recombinant kinase

-

Specific peptide substrate (often biotinylated)

-

Test compound ({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol or derivative) dissolved in DMSO

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate)

-

384-well assay plates

-

Plate reader capable of detecting the appropriate signal (e.g., fluorescence, luminescence)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

-

Reaction Setup: To each well of a 384-well plate, add the kinase and the peptide substrate in the kinase assay buffer. Then, add the diluted test compound. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Detection: Stop the reaction by adding a solution containing EDTA. Add the detection reagents according to the manufacturer's instructions. This may involve a fluorescent antibody that recognizes the phosphorylated substrate.

-

Signal Measurement: After another incubation period to allow for the detection reaction to occur, measure the signal (e.g., fluorescence intensity) using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

{2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol is a valuable chemical entity with significant potential as a scaffold in drug discovery. While direct biological data for this specific compound is limited, the extensive research on the broader class of thiazole derivatives strongly suggests its potential utility, particularly in the development of kinase inhibitors for diseases such as cancer and neurodegenerative disorders. The synthetic accessibility of this compound, coupled with the established importance of the thiazole nucleus in medicinal chemistry, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the promise of this versatile thiazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 17. In vitro kinase assay [bio-protocol.org]

- 18. In vitro kinase assay [protocols.io]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol: An In-Depth Technical Guide on its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol is a heterocyclic organic compound featuring a thiazole ring, a dimethylaminomethyl group at the 2-position, and a methanol group at the 4-position.[3] Its primary significance in the pharmaceutical context is its classification as an impurity of Nizatidine, a widely used histamine H₂ receptor antagonist for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease.[1][4] The structural components of this compound, particularly the thiazole ring and the dimethylamino group, are common motifs in compounds targeting the histamine H₂ receptor.

Proposed Mechanism of Action

Based on its identity as a Nizatidine impurity, the principal mechanism of action for this compound is presumed to be the competitive and reversible antagonism of the histamine H₂ receptor .

Histamine H₂ Receptor Signaling Pathway

The histamine H₂ receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells. Its activation by histamine initiates a signaling cascade that results in the secretion of gastric acid.

-

Activation: Histamine, released from enterochromaffin-like (ECL) cells, binds to the H₂ receptor.

-

G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels activates Protein Kinase A.

-

Proton Pump Stimulation: PKA then phosphorylates and activates the H+/K+-ATPase (proton pump) at the apical membrane of the parietal cell, leading to the secretion of H+ ions into the gastric lumen in exchange for K+ ions.

References

- 1. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of numerous clinically approved drugs. This technical guide provides a comprehensive overview of the multifaceted pharmacological properties of thiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of apoptosis.[1][2]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various thiazole derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of selected thiazole derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [3] |

| HepG2 (Liver) | 7.26 ± 0.44 | [3] | |

| Compound 4a | MCF-7 (Breast) | 12.7 ± 0.77 | [3] |

| HepG2 (Liver) | 6.69 ± 0.41 | [3] | |

| Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [3] |

| HepG2 (Liver) | 51.7 ± 3.13 | [3] | |

| Compound 5 | MCF-7 (Breast) | 28.0 ± 1.69 | [3] |

| HepG2 (Liver) | 26.8 ± 1.62 | [3] | |

| Compound 5c | Hela (Cervical) | 0.0006 | |

| Compound 5f | KF-28 (Ovarian) | 0.006 | |

| Compound 5a | KF-28 (Ovarian) | 0.718 | |

| Compound 5b | KF-28 (Ovarian) | 3.374 | |

| Thiazole Derivative 2a | MDA-MB-231 (Breast) | 1.5 | [4] |

| HeLa (Cervical) | 2.1 | [4] | |

| Thiazole Derivative 2e | MDA-MB-231 (Breast) | 1.2 | [4] |

| HeLa (Cervical) | 1.8 | [4] | |

| Thiazole Derivative 2f | MDA-MB-231 (Breast) | 0.9 | [4] |

| HeLa (Cervical) | 1.5 | [4] | |

| Thiazole Derivative 2h | MDA-MB-231 (Breast) | 1.1 | [4] |

| HeLa (Cervical) | 1.7 | [4] | |

| Thiazole Derivative 2i | MDA-MB-231 (Breast) | 0.8 | [4] |

| HeLa (Cervical) | 1.3 | [4] | |

| Compound 7a | MCF-7 (Breast) | 4.75 | [5] |

| Compound 8 | MCF-7 (Breast) | 3.36 | [5] |

| Compound 4b (Aryl thiazole) | MDA-MB-231 (Breast) | 3.52 | [6] |

| Compound 4d (Aryl thiazole) | MDA-MB-231 (Breast) | 1.21 | [6] |

| Compound 5 (acetylthiazole) | A549 (Lung) | 0.452 | [7] |

| Compound IVc | MCF-7 (Breast) | 126.98 | [7] |

Key Signaling Pathways in Anticancer Activity

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several thiazole derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Caption: The PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells.[2] Many anticancer therapies, including those involving thiazole derivatives, work by inducing apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which these compounds exert their effects.

Caption: The intrinsic (mitochondrial) apoptosis pathway induced by thiazole derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Thiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[9][10][11] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[9][12]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of representative thiazole derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 43a | S. aureus | 16.1 (µM) | [9] |

| E. coli | 16.1 (µM) | [9] | |

| Compound 43b | A. niger | 16.2 (µM) | [9] |

| Compound 43c | B. subtilis | 28.8 (µM) | [9] |

| Compound 37c | Bacteria | 46.9 - 93.7 | [9] |

| Fungi | 5.8 - 7.8 (g/M) | [9] | |

| Hydrazine-thiazole derivatives | Fungi | 0.45 - 31.2 (µM) | [9] |

| Pyridinyl thiazole ligand 55 | E. coli | 200 | [9] |

| S. aureus | 50 | [9] | |

| Thiazole Derivative 6 | P. mirabilis | 1000 | [10] |

| S. dysenteriae | 125 | [10] | |

| L. monocytogenes | 1000 | [10] | |

| Heteroaryl(aryl) thiazole 3 | Bacteria | 230 - 700 | [13] |

| Heteroaryl(aryl) thiazole 8 | Fungi | 80 - 230 | [13] |

| Heteroaryl(aryl) thiazole 9 | Fungi | 60 - 230 | [13] |

| Compound 17a | S. typhimurium | 0.49 | [14] |

| Compound 7 | S. typhimurium | 0.49 | [14] |

| Compound 13 | S. typhimurium | 0.49 | [14] |

Mechanism of Antimicrobial Action

One of the key mechanisms by which some thiazole derivatives exert their antibacterial effect is by inhibiting bacterial cell wall synthesis. For instance, some derivatives have been shown to inhibit MurB, an essential enzyme in the peptidoglycan biosynthesis pathway.

Caption: Inhibition of bacterial cell wall synthesis by thiazole derivatives targeting the MurB enzyme.

Other Significant Biological Activities

Beyond their anticancer and antimicrobial properties, thiazole derivatives have demonstrated a wide array of other biological activities, highlighting their therapeutic potential for a variety of diseases.

Anti-inflammatory Activity

Several thiazole derivatives have been reported to possess potent anti-inflammatory properties.[15] Their mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

| Compound ID | Enzyme/Assay | IC50 (µM) | Reference |

| Compound 6a | COX-1/COX-2 | Non-selective | [15] |

| Compound 6b | COX-2 | 11.65 ± 6.20 (mM) | [15] |

| Compound 21a | COX-1 | 16 | [15] |

| Compound 21b | COX-1 | 10 | [15] |

| Compound 23a | COX-2 | 2.3 | [15] |

| Compound 23b | COX-2 | 1.9 | [15] |

| Thiazole-carboxamide (LMH6) | Antioxidant | 0.185 ± 0.049 | [16] |

Antiviral Activity

Thiazole-containing compounds have shown promise as antiviral agents against a range of viruses, including influenza, HIV, and hepatitis viruses.[17][18][19]

| Compound ID | Virus | EC50 (µg/mL) | Reference |

| Compound 7 | Vaccinia virus | 7 | [20] |

| Compound 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 (µM) | [18] |

| Gly-Thz-rimantadine | Influenza A/Hongkong/68 | 0.11 | [19] |

Antidiabetic Activity

Certain thiazole derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion.[21][22][23]

| Compound ID | Enzyme | IC50 | Reference |

| Compound 4a | α-glucosidase | 5.57 ± 3.45 µM | [23] |

| Compound 4g | α-glucosidase | 8.85 ± 2.18 µM | [23] |

| Compound 4o | α-glucosidase | 7.16 ± 1.40 µM | [23] |

| Compound 4p | α-glucosidase | 10.48 ± 2.20 µM | [23] |

| Compound 3h | α-amylase | 5.14 ± 0.03 µM | [22] |

| Compound 3d | Antiglycation | 0.393 ± 0.002 mg/mL | [22] |

| Compound 3f | Antiglycation | 0.412 ± 0.003 mg/mL | [22] |

| Compound 3i | Antiglycation | 0.421 ± 0.001 mg/mL | [22] |

| Compound 3k | Antiglycation | 0.435 ± 0.004 mg/mL | [22] |

| Hydrazine clubbed thiazole 3c | Aldose Reductase | 5.10 nM | [21] |

| Hydrazine clubbed thiazole 3a | α-glucosidase | 9.36 µM | [21] |

| Hydrazine clubbed thiazole 3j | α-amylase | 4.94 µM | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of thiazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[24][25][26][27][28]

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Thiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thiazole derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. jchemrev.com [jchemrev.com]

- 10. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. atcc.org [atcc.org]

- 27. texaschildrens.org [texaschildrens.org]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol, a key thiazole derivative, holds a significant and well-established position in the landscape of medicinal chemistry. While not a therapeutic agent in itself, its primary importance lies in its role as a crucial synthetic intermediate in the manufacturing of the widely-used histamine H2-receptor antagonist, Nizatidine. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and the principal application of this compound in drug development. Furthermore, this document outlines the experimental pathway from this intermediate to Nizatidine and details the pharmacological context of the final active pharmaceutical ingredient.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[1] this compound (CAS No. 78441-69-7) has emerged as a compound of interest, not for its intrinsic biological activity, but as a critical building block.[2] Its structural features, including a reactive hydroxyl group and a dimethylaminomethyl side chain, make it a versatile precursor for the synthesis of more complex molecules.[2] The most notable application of this compound is in the synthesis of Nizatidine, a potent drug for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[3][4] In the context of pharmaceutical quality control, it is also recognized as Nizatidine EP Impurity J.[5][6]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 78441-69-7 | [7] |

| Molecular Formula | C₇H₁₂N₂OS | |

| Molecular Weight | 172.25 g/mol | [7] |

| Appearance | Not specified, likely a solid or oil | - |

| Purity | Typically >95% | [8] |

| Storage | Sealed in dry, 2-8°C | [7] |

Role in Medicinal Chemistry: The Synthesis of Nizatidine

The primary role of this compound in medicinal chemistry is as a key intermediate in the synthesis of Nizatidine.[9] The synthetic pathway leverages the functional groups of the thiazole derivative to build the final drug molecule.

Synthetic Pathway Overview

The conversion of this compound to Nizatidine typically involves a two-step process:

-

Conversion to a Thioether Intermediate: The hydroxyl group of the starting material is first converted to a leaving group, often a chloride, which is then displaced by a thiol-containing side chain.

-

Coupling with the Nitroethenediamine Moiety: The resulting amine-terminated thioether is then coupled with a nitroethenediamine derivative to yield Nizatidine.

Experimental Protocols

While specific reaction conditions can vary, the following provides a general outline of the experimental procedures for the synthesis of Nizatidine from this compound, based on established patent literature.

Step 1: Synthesis of 4-(Chloromethyl)-2-((dimethylamino)methyl)thiazole Hydrochloride

This step involves the conversion of the hydroxyl group to a more reactive chloromethyl group.

-

Reactants: this compound, Thionyl chloride (SOCl₂), Chloroform.

-

Procedure: Thionyl chloride is added to a solution of this compound in chloroform at a controlled temperature (e.g., 20°C). The reaction mixture is then heated to reflux (60-65°C) and monitored by HPLC until completion. The product, 4-chloromethyl-2-((dimethylamino)methyl)thiazole hydrochloride, is then crystallized, filtered, and dried.[3]

-

Yield: Approximately 83.3%.[3]

Step 2: Synthesis of 4-(((2-Aminoethyl)thio)methyl)-N,N-dimethylthiazol-2-methanamine

This step introduces the thioether side chain.

-

Reactants: 4-(Chloromethyl)-2-((dimethylamino)methyl)thiazole hydrochloride, Cysteamine hydrochloride, Sodium hydroxide.

-

Procedure: Cysteamine hydrochloride is suspended in water and cooled. A solution of sodium hydroxide is added, followed by the addition of 4-chloromethyl-2-((dimethylamino)methyl)thiazole hydrochloride. The reaction is stirred and monitored for completion. The product is then extracted and purified.[3]

-

Yield: Approximately 88%.[3]

Step 3: Synthesis of Nizatidine

The final step involves the coupling of the thioether intermediate with the nitroethenediamine moiety.

-

Reactants: 4-(((2-Aminoethyl)thio)methyl)-N,N-dimethylthiazol-2-methanamine, N-methyl-1-(methylthio)-2-nitroethenamine, Water.

-

Procedure: N-methyl-1-(methylthio)-2-nitroethenamine is mixed with water and cooled. A solution of 4-(((2-Aminoethyl)thio)methyl)-N,N-dimethylthiazol-2-methanamine in water is added. The reaction mixture is warmed (30-35°C) and stirred for several hours. The product, Nizatidine, is then extracted with an organic solvent (e.g., toluene or chloroform), purified using activated carbon, and crystallized from a suitable solvent system (e.g., ethyl acetate/acetone).[3][10]

-

Yield: Approximately 81.0% with a purity of 99.3% by HPLC.[10]

Biological Activity and Signaling Pathways

As a synthetic intermediate, this compound is not intended for direct biological application, and as such, there is a lack of publicly available data on its specific pharmacological activity. Its significance lies in enabling the synthesis of Nizatidine, a potent and selective histamine H2-receptor antagonist.[4]

Mechanism of Action of Nizatidine

Nizatidine functions by competitively and reversibly inhibiting the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[4] This action leads to a reduction in gastric acid secretion, both basal and stimulated.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20090275622A1 - Nizatidine formulations - Google Patents [patents.google.com]

- 6. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]

- 7. 78441-69-7|this compound|BLD Pharm [bldpharm.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Nizatidine synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

(2-((Dimethylamino)methyl)thiazol-4-yl)methanol as a Nizatidine Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nizatidine, a potent and selective histamine H2-receptor antagonist, is widely prescribed for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] The purity of the active pharmaceutical ingredient (API) is paramount to ensure its safety and efficacy. This technical guide provides a comprehensive overview of a key process-related impurity, (2-((Dimethylamino)methyl)thiazol-4-yl)methanol, also known as Nizatidine EP Impurity J.[2][3] This document will delve into the impurity's origin, regulatory limits, analytical detection, and potential biological significance, serving as a vital resource for professionals in drug development and quality control.

Chemical and Physical Properties

This compound is a crucial intermediate in the synthesis of nizatidine.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol[5] |

| Synonyms | Nizatidine EP Impurity J, 2-[(Dimethylamino)methyl]-4-thiazolemethanol[2][3] |

| CAS Number | 78441-69-7[4] |

| Molecular Formula | C₇H₁₂N₂OS[5] |

| Molecular Weight | 172.25 g/mol [4] |

| Appearance | Viscous liquid[5] |

| Storage | Refrigerator (2-8°C)[5] |

Regulatory Landscape and Quantitative Limits

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is governed by international guidelines, primarily from the International Council for Harmonisation (ICH). The ICH Q3A/B guidelines provide a framework for the reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug substance.[6][7][8]

For nizatidine, the United States Pharmacopeia (USP) monograph for Nizatidine Capsules provides specific limits for impurities.[9]

| Guideline/Monograph | Impurity Threshold | Limit |

| ICH Q3B (R2) | Reporting Threshold (for MDD > 1g/day) | ≥ 0.05% |

| Identification Threshold (for MDD > 1g/day) | ≥ 0.10% | |

| Qualification Threshold (for MDD > 1g/day) | ≥ 0.15% | |

| USP (Capsules) | Any individual impurity | Not more than 0.5% |

| Total impurities | Not more than 1.5% |

Formation Pathway

This compound is a key intermediate in the synthesis of nizatidine, making it a process-related impurity.[10] Its formation is an integral part of building the core thiazole structure of the final drug molecule. The following diagram illustrates a common synthetic route for nizatidine, highlighting the formation of this intermediate.

Experimental Protocols

Analytical Method for Impurity Profiling: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of nizatidine and its impurities due to its sensitivity and reliability.[11]

Objective: To separate and quantify this compound and other related substances in nizatidine.

Materials and Reagents:

-

Nizatidine reference standard and impurity standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade/deionized)

-

Ammonium acetate

-

Diethylamine

-

Acetic acid

Chromatographic Conditions (based on USP monograph and other literature): [3][12]

| Parameter | Recommended Conditions |

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of a buffer solution (e.g., 0.1 M ammonium acetate with diethylamine, pH 7.5) and an organic modifier (e.g., methanol or acetonitrile). |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 240 nm or 254 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the nizatidine and impurity reference standards in the mobile phase to prepare a stock solution. Further dilute to obtain working standard solutions of known concentrations.

-

Sample Solution Preparation: Accurately weigh the nizatidine drug substance or powdered drug product and dissolve it in the mobile phase to achieve a known concentration.

-

Chromatography: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify and quantify the impurities by comparing the retention times and peak areas of the impurities in the sample chromatogram with those of the standards.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[11]

Protocol:

-

Acid Hydrolysis: Treat a solution of nizatidine with 1N HCl at 80°C for 2 hours.

-

Base Hydrolysis: Treat a solution of nizatidine with 1M NaOH at 80°C for 30 minutes.

-

Oxidative Degradation: Treat a solution of nizatidine with 6% H₂O₂ at 80°C for 30 minutes.

-

Thermal Degradation: Expose solid nizatidine to heat (e.g., 100°C) for a specified period.

-

Photolytic Degradation: Expose solid or solution of nizatidine to UV light.

Following degradation, the samples are neutralized (if necessary) and analyzed by the validated HPLC method to identify and quantify any degradation products formed.

Analytical Workflow and Characterization

The identification and characterization of this compound as an impurity typically follows a structured workflow.

Biological Significance

Nizatidine exerts its therapeutic effect by acting as a selective antagonist at histamine H2 receptors.[1] The thiazole ring is a common moiety in many biologically active compounds, exhibiting a wide range of pharmacological activities.[13][14] While this compound is a structural component of nizatidine, specific studies on its binding affinity to H2 receptors or its own biological activity are not extensively available in the public domain. The presence of the dimethylaminomethyl group could potentially facilitate interactions with biological receptors.[4] However, as a process-related impurity, its concentration is strictly controlled to minimize any potential impact on the safety and efficacy of the final drug product. Further research would be necessary to fully elucidate the specific biological profile of this impurity.

Conclusion

This compound is a well-characterized process-related impurity of nizatidine. Its formation is an inherent part of the nizatidine synthesis. Robust analytical methods, primarily HPLC, are crucial for its detection and quantification to ensure that its levels remain within the stringent limits set by regulatory bodies like the USP and guided by ICH principles. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of nizatidine, emphasizing the importance of impurity profiling for ensuring the quality and safety of this important medication.

References

- 1. benchchem.com [benchchem.com]

- 2. database.ich.org [database.ich.org]

- 3. ftp.uspbpep.com [ftp.uspbpep.com]

- 4. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]

- 5. fda.gov [fda.gov]

- 6. gmpinsiders.com [gmpinsiders.com]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. jpionline.org [jpionline.org]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. veeprho.com [veeprho.com]

- 11. benchchem.com [benchchem.com]

- 12. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]

- 13. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medmedchem.com [medmedchem.com]

safety and hazards of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol

An In-depth Technical Guide to the Safety and Hazards of (2-((Dimethylamino)methyl)thiazol-4-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted thiazole derivative, is a compound of interest in chemical synthesis and drug discovery, notably as an impurity of the H2-receptor antagonist, Nizatidine.[1] Its structure, incorporating a tertiary amine, a thiazole ring, and a primary alcohol, dictates its reactivity and, critically, its safety profile.[2] This guide provides a comprehensive analysis of the known and inferred hazards associated with this compound, offering a framework for risk assessment and safe handling protocols grounded in its chemical properties. The absence of extensive published toxicological data necessitates a cautious approach, relying on established GHS classifications and mechanistic reasoning based on its functional groups.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's physical properties is the foundation of safe laboratory practice. These properties influence storage, handling, and potential exposure routes. The data for this compound is summarized below.

| Property | Value | Source(s) |

| CAS Number | 78441-69-7 | [1][2][3][4] |

| Molecular Formula | C₇H₁₂N₂OS | [1][2][5] |

| Molecular Weight | 172.25 g/mol | [1][2][5] |

| IUPAC Name | {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}methanol | [2][3] |

| Physical Form | Viscous Liquid | [2][3] |

| Boiling Point | 273.1 ± 25.0 °C at 760 mmHg | [2][6] |

| Density | 1.2 ± 0.1 g/cm³ | [6] |

| Flash Point | 119.0 ± 23.2 °C | [6] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound is classified with a "Warning" signal word, indicating moderate hazards.[3]

| Hazard Class | GHS Code | Description | Pictogram | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | GHS07 | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | GHS07 | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | GHS07 | [3] |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects. | GHS09 | [6] |

Expert Analysis of Classifications:

-

Irritation (H315, H319, H335): The presence of the dimethylamino group, a tertiary amine, is the likely contributor to the irritant properties of this molecule. Amines are known to be irritants to the skin, eyes, and respiratory tract. The thiazole ring system can also contribute to these effects.

-

Aquatic Toxicity (H411): Thiazole derivatives and other nitrogen- and sulfur-containing heterocyclic compounds can exhibit toxicity to aquatic organisms by interfering with biological processes. This classification mandates strict protocols to prevent release into the environment.[6]

Section 3: Toxicological Profile: A Mechanistic Perspective

Known Hazards: Irritation

The H-statements H315, H319, and H335 clearly indicate the compound is an irritant.[3] The causality lies in the chemical reactivity of the amine and thiazole functionalities with biological tissues. Upon contact with mucous membranes (eyes, respiratory tract) or skin, the compound can disrupt cell membranes and trigger inflammatory responses, leading to the observed irritation.

Inferred Hazards: The Methanol Moiety

A critical feature of this molecule is the hydroxymethyl (-CH₂OH) group, which gives the compound its "methanol" suffix. While the toxicity of the parent molecule is uncharacterized, the potential for in-vivo metabolism to release toxic metabolites is a significant concern that must be considered in any risk assessment.

Methanol itself is readily absorbed by all routes and is metabolized by alcohol dehydrogenase to formaldehyde and subsequently to formic acid.[8][9] It is the accumulation of formic acid that is responsible for the severe metabolic acidosis and characteristic ocular toxicity (which can lead to blindness) seen in methanol poisoning.[8][10]

Causality for Caution: Although it is unknown if this compound is metabolized in a way that would cleave the methanol group or oxidize it to a formic acid equivalent, the structural alert warrants a high degree of caution. Any exposure, particularly ingestion, should be treated with the assumption that methanol-like toxicity could occur, characterized by a potential asymptomatic latent period followed by severe health effects.[8][11]

Section 4: Risk Assessment and Exposure Control

A systematic approach to risk assessment is mandatory before any work with this compound begins. The following workflow and protocols are designed to mitigate the known and inferred risks.

Preliminary Risk Assessment Workflow

The following diagram outlines the logical steps for a researcher to follow before handling the compound.

References

- 1. This compound , 95+% , 78441-69-7 - CookeChem [cookechem.com]

- 2. Buy this compound (EVT-321479) | 78441-69-7 [evitachem.com]

- 3. This compound [sigmaaldrich.com]

- 4. 78441-69-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. gov.uk [gov.uk]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. METHANOL (PIM 335) [inchem.org]

- 11. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Safeguarding Stability: A Technical Guide to the Storage of Viscous Liquid Thiazole Compounds

For Immediate Release

A comprehensive technical guide has been developed to address the critical storage requirements of viscous liquid thiazole compounds, providing researchers, scientists, and drug development professionals with essential data-driven recommendations and detailed experimental protocols. This in-depth resource aims to ensure the chemical integrity and prolong the shelf life of these vital pharmaceutical components by outlining optimal storage conditions and handling procedures.

Viscous liquid thiazole derivatives, a cornerstone in the development of numerous therapeutic agents, present unique challenges in their preservation due to their physical state and chemical reactivity. This guide synthesizes crucial information on stability, degradation pathways, and analytical testing to support the development of robust storage strategies.

Key Storage Recommendations

Proper storage is paramount to prevent the degradation of viscous liquid thiazole compounds. Based on available safety data and general chemical storage principles, the following conditions are recommended:

-

Temperature: To minimize thermal degradation, these compounds should be stored in a cool, dry, and well-ventilated area. Specific guidance for some viscous thiazole suspensions suggests maintaining temperatures below 30°C and avoiding excessive heat (not to exceed 50°C) and freezing.[1] Refrigeration may be necessary for certain formulations to further slow chemical reactions.

-

Light: Thiazole compounds can be susceptible to photodegradation.[2] Therefore, it is imperative to store them in opaque or amber-colored containers to protect them from direct sunlight and other sources of UV radiation.[3]

-

Atmosphere: Exposure to air and humidity should be minimized. The use of tightly sealed containers is crucial to prevent oxidation and hydrolysis.[4] For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) may be warranted.

-

Container Closure Systems: The choice of container and closure is critical to maintain the integrity of the compound. For liquid formulations, containers should be made of inert materials. It is essential to ensure a tight seal to prevent leakage and exposure to the external environment.[5][6][7][8][9]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated area; preferably below 30°C. Avoid freezing and excessive heat. | Minimizes thermal degradation and slows the rate of chemical reactions. |

| Light | Store in opaque or amber-colored containers. Protect from direct sunlight. | Prevents photodegradation, a known degradation pathway for thiazole compounds. |

| Atmosphere | Store in tightly sealed containers. Consider storage under an inert atmosphere for highly sensitive compounds. | Minimizes oxidation and hydrolysis by limiting exposure to air and moisture. |

| pH | Maintain the pH of the formulation within a stable range, avoiding strongly acidic or basic conditions. | Thiazole compounds can be susceptible to acid and base-catalyzed hydrolysis. |

| Incompatible Materials | Store separately from strong oxidizing agents, acids, and bases. | Prevents chemical reactions that could lead to degradation of the thiazole ring. |

Understanding Degradation Pathways

The stability of viscous liquid thiazole compounds is influenced by their susceptibility to several degradation pathways. A thorough understanding of these pathways is essential for developing effective storage and handling protocols.

-

Hydrolysis: The thiazole ring can be susceptible to cleavage under both acidic and alkaline conditions. The presence of water in the formulation or exposure to humidity can facilitate this degradation.

-

Oxidation: Oxidative degradation can be initiated by exposure to atmospheric oxygen, peroxide impurities in excipients, or exposure to light. This can lead to the formation of various degradation products, potentially altering the efficacy and safety profile of the compound.

-

Photodegradation: As previously mentioned, exposure to light, particularly UV radiation, can trigger photochemical reactions, leading to the degradation of the thiazole moiety. Studies have shown that this can occur through complex mechanisms such as photo-oxygenation.

Experimental Protocols for Stability Assessment